4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
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Overview
Description
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzohydrazide with phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The phenylbutanamide moiety can contribute to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one
- 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- Thiadiazole derivatives
Uniqueness
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is a versatile scaffold that can interact with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-5-7-14(13-16)19-21-18(25-22-19)12-6-11-17(23)20-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIWISNIGCKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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